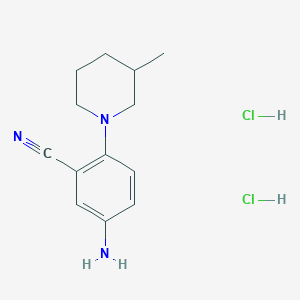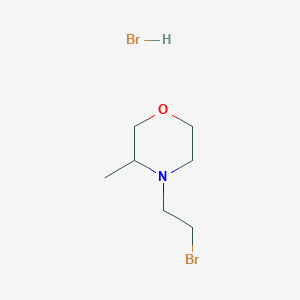
4-(2-Bromoethyl)-3-methylmorpholine hydrobromide
Vue d'ensemble
Description
“4-(2-Bromoethyl)-3-methylmorpholine hydrobromide” is likely a brominated derivative of morpholine. Morpholine is a common heterocyclic amine featuring a six-membered ring with four carbon atoms, one oxygen atom, and one nitrogen atom .
Molecular Structure Analysis
The molecule likely contains a morpholine ring with a bromoethyl group attached. The presence of bromine, a halogen, may significantly influence the compound’s reactivity .Chemical Reactions Analysis
As a brominated compound, it might undergo various reactions, such as nucleophilic substitution or elimination. The presence of the morpholine ring could also influence its reactivity .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Brominated compounds tend to have higher densities and boiling points compared to their non-brominated counterparts .Applications De Recherche Scientifique
Synthesis and Organic Chemistry
4-(2-Bromoethyl)-3-methylmorpholine hydrobromide is involved in various synthesis processes and organic chemistry reactions. Its derivatives and related compounds serve as key intermediates in synthesizing various organic molecules. For instance, 5-Methyl-3-(bromomethyl)pyridine hydrobromide, a structurally related compound, is a crucial intermediate in the synthesis of rupatadine, showcasing a method that is simple, efficient, and environmentally friendly (Guo et al., 2015). Similarly, the synthesis of N,N-Dimethyl-4-nitrobenzylamine, which is an important intermediate in medicine, pesticide, and chemical fields, involves processes that are cost-effective, simple, and environmentally friendly (Wang Ling-ya, 2015).
Green Chemistry and Environmental Applications
The compound and its derivatives find applications in green chemistry and environmental protection. For instance, the destruction of methyl bromide sorbed to activated carbon by thiosulfate or electrolysis is a process that mitigates the negative impacts of methyl bromide usage pending the development of suitable replacement fumigants (Yang et al., 2015). Additionally, the high nucleophilicity of bromide ion in the form of ionic liquids is utilized for the nucleophilic displacement of an alkyl group, offering a green chemical method for ether cleavage (Boovanahalli et al., 2004).
Polymers and Materials Science
This compound is also relevant in the field of polymers and materials science. The solution polymerization of structurally similar compounds was studied, showcasing the influence of the anion on the solubility and thermal stability of polymers after various anion exchanges (Monmoton et al., 2008).
Pharmaceutical Intermediates and Synthesis
Compounds related to this compound are used as intermediates in pharmaceutical synthesis. For instance, an improved synthesis method for 4‐imidazoleëthanol starting from 2-butyne-1,4-diol was described, indicating the versatility of such compounds in synthesizing pharmaceutical intermediates (Bloemhoff & Kerling, 2010).
Catalysis and Chemical Reactions
The compound finds use in catalysis and various chemical reactions. For example, facile reductions of aryl halides were reported using a combination that includes a structurally similar compound, showcasing broad general applicability for reductions of various chemical groups (Korvinson et al., 2019).
Mécanisme D'action
Safety and Hazards
Propriétés
IUPAC Name |
4-(2-bromoethyl)-3-methylmorpholine;hydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14BrNO.BrH/c1-7-6-10-5-4-9(7)3-2-8;/h7H,2-6H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKQSHVYIJMACFI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1COCCN1CCBr.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15Br2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-bromo-1H,2H-pyrrolo[1,2-a]pyrazin-1-one](/img/structure/B1379500.png)
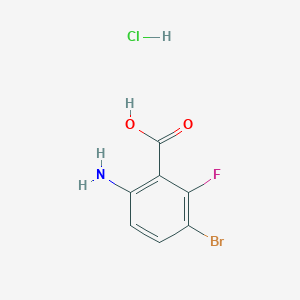

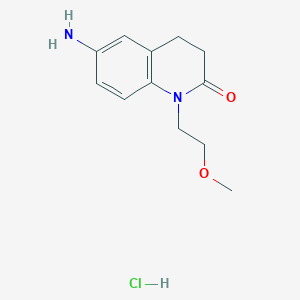
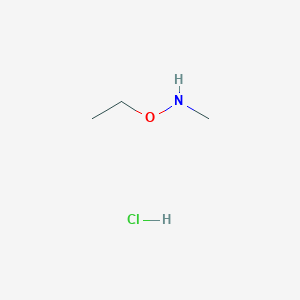

![Tert-butyl 1-formyl-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B1379511.png)



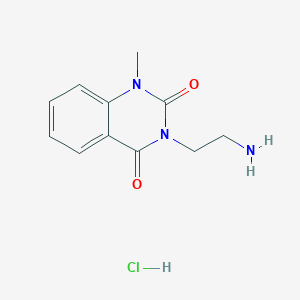

![N,N-dimethyl-1-[(methylamino)methyl]cyclobutan-1-amine](/img/structure/B1379522.png)
